2,2',3,4,5',6-Hexabromodiphenyl ether
Overview
Description
2,2’,3,4,5’,6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₄Br₆O. It is a type of brominated flame retardant used in various industrial applications to reduce the flammability of materials. This compound is known for its persistence in the environment and potential bioaccumulation, raising concerns about its impact on human health and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes multiple steps of bromination, where bromine atoms are introduced into the diphenyl ether molecule under controlled conditions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually carried out at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of 2,2’,3,4,5’,6-Hexabromodiphenyl ether involves large-scale bromination reactors where diphenyl ether is continuously fed and brominated. The reaction conditions are optimized to achieve high yields and purity of the final product. The process is monitored to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5’,6-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated diphenyl ethers, less brominated diphenyl ethers, and substituted diphenyl ethers with various functional groups .
Scientific Research Applications
2,2’,3,4,5’,6-Hexabromodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the detection and quantification of PBDEs in environmental samples.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects on human health, particularly its impact on the liver and thyroid function.
Industry: Utilized as a flame retardant in various materials, including plastics, textiles, and electronics .
Mechanism of Action
The mechanism of action of 2,2’,3,4,5’,6-Hexabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another PBDE used as a flame retardant with similar environmental and health concerns.
2,2’,4,4’,5,6’-Hexabromodiphenyl ether: A PBDE with a different bromination pattern, also used as a flame retardant.
2,2’,3,4,4’,6-Hexabromodiphenyl ether: A closely related compound with a different bromination pattern
Uniqueness
2,2’,3,4,5’,6-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological effects. Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern in environmental and health studies .
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,5-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-2-6(14)9(3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSJCQOCTPYCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879947 | |
Record name | BDE-144 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-00-1 | |
Record name | 2,2',3,4,5',6-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-144 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5',6-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB3QMZ55AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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